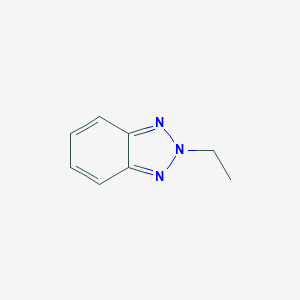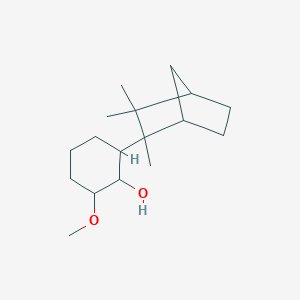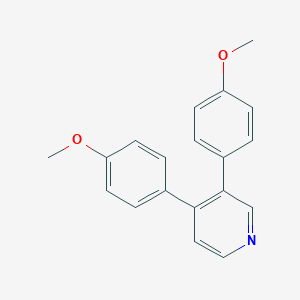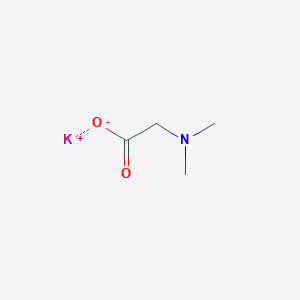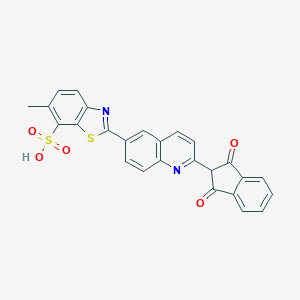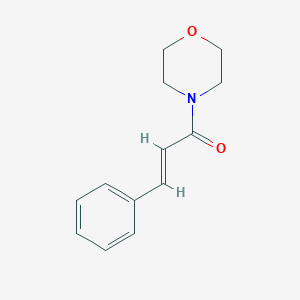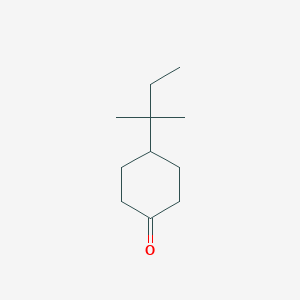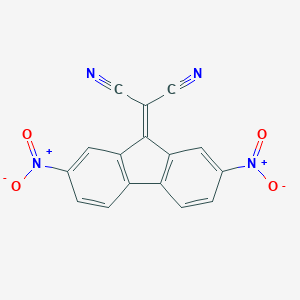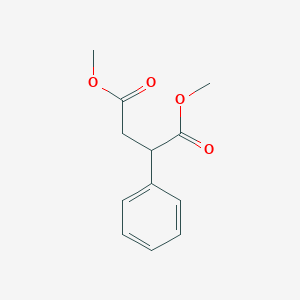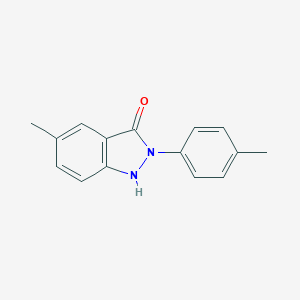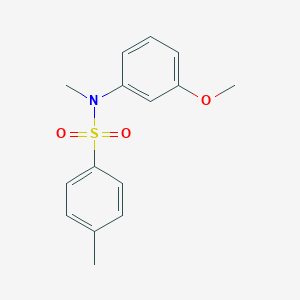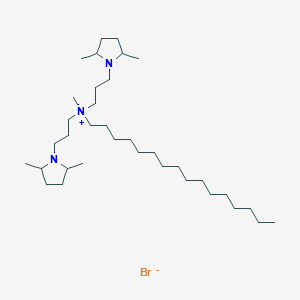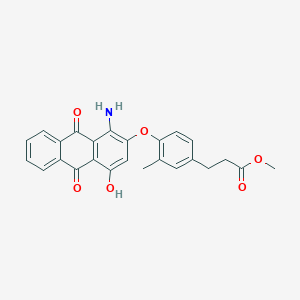
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate is a chemical compound with potential applications in scientific research. This compound is also known as MDP and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of MDP is not fully understood. However, it has been suggested that MDP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MDP may also have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
MDP has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10. Additionally, MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDP in lab experiments is its potential anti-cancer properties. MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MDP has anti-inflammatory and immunomodulatory effects, which may be useful in studying inflammatory and immune-related diseases.
One limitation of using MDP in lab experiments is its limited availability. MDP is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of MDP is not fully understood, which may make it difficult to interpret the results of lab experiments.
Orientations Futures
There are several future directions for research on MDP. One direction is to further investigate the mechanism of action of MDP. Understanding the mechanism of action may lead to the development of more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential use of MDP in combination with other anti-cancer agents. Combining MDP with other agents may enhance its anti-cancer properties and reduce the risk of drug resistance.
Finally, future research could investigate the potential use of MDP in treating other diseases, such as autoimmune diseases. MDP's anti-inflammatory and immunomodulatory effects may make it a promising candidate for the treatment of such diseases.
Conclusion:
In conclusion, MDP is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and immunomodulatory effects. While the mechanism of action of MDP is not fully understood, it has potential as a treatment for cancer and inflammatory diseases. Future research could investigate the mechanism of action of MDP, its potential use in combination with other agents, and its potential use in treating other diseases.
Méthodes De Synthèse
MDP has been synthesized using various methods. One of the methods involves the reaction of 3-methyl-1,5-pentanediol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionic acid to form MDP.
Applications De Recherche Scientifique
MDP has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MDP has also been shown to induce apoptosis in cancer cells. Additionally, MDP has been shown to have anti-inflammatory and immunomodulatory effects.
Propriétés
Numéro CAS |
16472-09-6 |
|---|---|
Nom du produit |
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate |
Formule moléculaire |
C25H21NO6 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
methyl 3-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-3-methylphenyl]propanoate |
InChI |
InChI=1S/C25H21NO6/c1-13-11-14(8-10-20(28)31-2)7-9-18(13)32-19-12-17(27)21-22(23(19)26)25(30)16-6-4-3-5-15(16)24(21)29/h3-7,9,11-12,27H,8,10,26H2,1-2H3 |
Clé InChI |
DFCPUQBIQUKULF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canonique |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Autres numéros CAS |
16472-09-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



